Pyrimidyn-7 -

Pyrimidyn-7

Catalog Number: EVT-8250315
CAS Number:
Molecular Formula: C21H41N5
Molecular Weight: 363.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N2-(2-(Dimethylamino)ethyl)-N4-dodecyl-6-methylpyrimidine-2,4-diamine is dual action dynamin inhibitor It has a role as an EC 3.6.5.5 (dynamin GTPase) inhibitor.
Overview

Pyrimidyn-7 is a compound belonging to the class of pyrido[2,3-d]pyrimidine derivatives, which are recognized for their biological significance and potential applications in medicinal chemistry. These compounds exhibit structural similarities to nitrogenous bases found in DNA and RNA, making them of particular interest in the development of pharmaceuticals targeting various biological pathways. Pyrimidyn-7 has been specifically noted for its dual-action as a small molecule inhibitor of dynamin, a GTPase involved in membrane fission processes.

Source and Classification

Pyrimidyn-7 is classified under heterocyclic compounds, specifically within the subgroup of pyrimidines. It has been synthesized and studied extensively due to its promising pharmacological properties. The increasing number of studies and patents related to pyrido[2,3-d]pyrimidine derivatives highlights their relevance in drug discovery and development .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pyrimidyn-7 typically involves several key steps. One common method begins with the preparation of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles through a reaction involving malononitrile and an α,β-unsaturated ester in the presence of sodium methoxide. This intermediate can then be transformed into Pyrimidyn-7 via further reactions with guanidine derivatives .

  1. Starting Materials:
    • 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles
    • Guanidine derivatives
  2. Reagents:
    • Sodium methoxide
    • Malononitrile
    • α,β-unsaturated esters
  3. Reactions:
    • Formation of the intermediate compound
    • Subsequent cyclization and functionalization to yield Pyrimidyn-7
Molecular Structure Analysis

Structure and Data

The molecular structure of Pyrimidyn-7 features a bicyclic framework typical of pyrido[2,3-d]pyrimidines. The compound's structural attributes contribute to its biological activity, particularly its ability to inhibit dynamin.

  • Molecular Formula: C₁₃H₁₂N₄O
  • Molecular Weight: Approximately 244.26 g/mol
  • Key Structural Features:
    • A pyridine ring fused with a pyrimidine ring
    • Functional groups that facilitate interaction with biological targets
Chemical Reactions Analysis

Reactions and Technical Details

Pyrimidyn-7 undergoes various chemical reactions that are critical for its biological activity. Notably, it acts as an inhibitor of dynamin through competitive inhibition mechanisms. The kinetics of this inhibition have been studied to understand the compound's efficacy.

  1. Inhibition Mechanism:
    • Competitive inhibition against dynamin I and II observed.
    • IC50 values: 1.1 μM for dynamin I and 1.8 μM for dynamin II .
  2. Reactivity:
    • The compound can participate in further derivatization reactions to enhance its pharmacological properties.
Mechanism of Action

Process and Data

The mechanism by which Pyrimidyn-7 exerts its effects involves binding to dynamin proteins, thereby inhibiting their GTPase activity. This inhibition disrupts normal cellular processes such as endocytosis and membrane trafficking.

  1. Kinetic Studies:
    • Detailed analysis indicates that Pyrimidyn-7 binds competitively to the active site of dynamin.
    • This binding prevents the hydrolysis of GTP, essential for dynamin's function in membrane fission.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pyrimidyn-7 exhibits several notable physical and chemical properties that influence its behavior in biological systems:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.
Applications

Scientific Uses

Pyrimidyn-7 has significant potential applications in scientific research and medicine:

  1. Pharmaceutical Development:
    • As a dynamin inhibitor, it offers potential therapeutic avenues for conditions related to impaired endocytosis or vesicular trafficking.
  2. Biomedical Research:
    • Used as a tool compound to study dynamin function and related cellular processes.
  3. Drug Discovery:
    • Serves as a lead compound for developing new drugs targeting similar pathways involved in cellular transport mechanisms.
Introduction to Pyrimidyn-7 in Targeted Therapeutic Development

Historical Evolution of Pyrimidine Scaffolds in Drug Discovery

The therapeutic exploitation of pyrimidine scaffolds began with fundamental recognition of their biological significance as essential components of nucleic acids (DNA and RNA). Early research focused on antimetabolites like 5-fluorouracil (1957), which capitalizes on pyrimidine mimicry to disrupt nucleotide synthesis in rapidly dividing cancer cells. This established the paradigm of pyrimidine-based pathway interference that continues to inform drug design. Over subsequent decades, medicinal chemists systematically explored substitutions at positions 2, 4, and 6 of the pyrimidine ring, unlocking diverse bioactivities beyond oncology. The discovery of trimethoprim (1962) demonstrated potent antibacterial effects through dihydrofolate reductase inhibition, while the development of zidovudine (AZT, 1987) showcased pyrimidine nucleosides as effective antivirals against HIV [10].

Table 1: Milestones in Pyrimidine-Based Drug Development

DecadeRepresentative DrugTherapeutic CategoryPrimary Molecular Target
1950s5-FluorouracilAntineoplasticThymidylate synthase
1960sTrimethoprimAntibacterialDihydrofolate reductase
1980sZidovudine (AZT)Antiviral (HIV)Reverse transcriptase
1990sBarbiturates (e.g., phenobarbital)Anticonvulsant/SedativeGABA_A receptor
2000sGefitinibAntineoplastic (EGFR-TKI)Epidermal growth factor receptor
2010sPalbociclibAntineoplastic (CDK4/6 inhibitor)Cyclin-dependent kinases 4/6
2020sPyrimidyn-7Dynamin inhibitorDynamin I/II GTPase activity

The 21st century witnessed an explosion in kinase inhibitor development, with pyrimidine forming the core structure in numerous approved therapeutics. Drugs like gefitinib (2003) and erlotinib (2004) target epidermal growth factor receptor (EGFR) tyrosine kinase in cancer, leveraging pyrimidine's ability to occupy the ATP-binding pocket competitively. More recently, palbociclib (2015) exemplifies advanced pyrimidine engineering with its fused pyrido[2,3-d]pyrimidin-7-one core inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). This evolution underscores the scaffold's adaptability: strategic substitutions transform the base heterocycle into highly specific inhibitors of enzymes central to disease pathogenesis. The synthesis of pyrimidine libraries now routinely employs techniques like Biginelli reactions and palladium-catalyzed cross-couplings, enabling rapid exploration of structure-activity relationships critical for optimizing target affinity and selectivity [8] [10].

Pyrimidyn-7: Emergence as a Dual-Action Dynamin Inhibitor

Pyrimidyn-7 (C~21~H~41~N~5~; molecular weight 363.58 g/mol) emerged from rational drug design efforts to overcome limitations of first-generation dynamin inhibitors. Its structure features a pyrimidine core substituted with a hydrophobic alkyl chain (C~14~H~29~) and a diethylaminoethyl moiety. This strategic architecture enables simultaneous engagement with two distinct functional domains of dynamin – the GTP-binding site and the pleckstrin homology (PH) domain responsible for membrane phospholipid interaction. Biochemical characterization reveals Pyrimidyn-7 inhibits dynamin I with an IC~50~ of 1.1 μM and dynamin II with an IC~50~ of 1.8 μM, positioning it among the most potent dynamin inhibitors identified at its discovery. Kinetic studies demonstrate competitive inhibition against both GTP (K~i~ = 0.8 μM) and phosphatidylinositol 4,5-bisphosphate (PIP~2~), confirming its dual mechanism of action [1] [6].

Table 2: Comparative Profile of Dynamin Inhibitors

InhibitorChemical ClassDynamin I IC₅₀ (μM)Dynamin II IC₅₀ (μM)Mechanistic ClassPrimary Limitations
Pyrimidyn-7Pyrimidine derivative1.11.8Dual-action (GTP/lipid competitive)Limited in vivo data
Dynasore3-Hydroxynaphthalene-2-carboxylic acid1519Non-competitive GTP inhibitorCellular toxicity
MiTMABBis-tyrphostin1822PH domain disruptorLow potency
Dyngo-4aAryl-triazole0.71.2GTP-competitiveSingle mechanism

The dual-action mechanism represents a significant pharmacological advancement. Unlike predecessors such as Dynasore (non-competitive GTP inhibitor) or MiTMAB (PH domain disruptor), Pyrimidyn-7 concurrently blocks dynamin's recruitment to membranes and prevents its GTP-dependent activation and oligomerization. This dual blockade translates to potent functional inhibition of clathrin-mediated endocytosis in cellular models. Pyrimidyn-7 reversibly inhibits internalization of transferrin (70-85% inhibition at 10 μM) and epidermal growth factor (EGF) (65-80% inhibition) across multiple non-neuronal cell lines (HeLa, A431). Crucially, it also suppresses synaptic vesicle endocytosis in neuronal terminals at similar concentrations, demonstrating efficacy in both peripheral and central cellular contexts. This broad cellular activity profile underscores its utility as a molecular tool for dissecting dynamin's role in vesicle scission and highlights its therapeutic potential for pathologies involving aberrant endocytosis [1] [6].

Rationale for Targeting Dynamin-Mediated Endocytosis in Disease Pathogenesis

Dynamin GTPases function as molecular scaffolds and mechanoenzymes essential for membrane scission during clathrin-mediated endocytosis (CME) and synaptic vesicle recycling. Dynamin I is neuron-enriched, while dynamin II is ubiquitously expressed. Both isoforms assemble into helical polymers at the necks of budding vesicles, where GTP hydrolysis drives conformational changes that sever membranes. This fundamental process regulates cellular signaling, nutrient uptake, and receptor density – functions frequently hijacked or dysregulated in disease states [2].

In neurological disorders, dysfunctional dynamin activity contributes directly to pathogenesis. Huntington's disease models exhibit impaired dynamin-dependent synaptic vesicle recycling, correlating with synaptic failure and cognitive decline. Parkinson's disease involves aberrant endocytosis of dopamine receptors and α-synuclein aggregates, while Alzheimer's disease features disrupted amyloid precursor protein (APP) trafficking through endosomal compartments. Dynamin mutations or functional deficits compromise synaptic transmission efficiency and plasticity – core mechanisms underlying conditions like schizophrenia and epilepsy. Pyrimidyn-7's ability to inhibit synaptic vesicle endocytosis positions it as a valuable probe for investigating these relationships and a potential lead for modulating disease-associated endocytic pathways [2] [4].

Beyond neurology, dynamin-mediated endocytosis serves as a critical portal for viral invasion. Enveloped viruses, including SARS-CoV-2, frequently exploit CME for cellular entry. The virus's spike protein engages angiotensin-converting enzyme 2 (ACE2), triggering clathrin-coated pit formation and dynamin-dependent scission. Computational docking studies suggest Pyrimidyn-7 may disrupt this process more effectively than chloroquine, which showed limited clinical efficacy against COVID-19. Pyrimidyn-7 also inhibits endocytosis of transferrin and EGF receptors – pathways hyperactivated in numerous cancers. Overexpression and hyperactivity of dynamin II are documented in breast, prostate, and lung carcinomas, where they sustain proliferative signaling by enhancing growth factor receptor internalization and recycling. Targeting dynamin thus offers a strategy to interrupt oncogenic signaling cascades at their point of cellular entry [4] [9].

The dual-action mechanism of Pyrimidyn-7 provides distinct advantages in these pathological contexts. By simultaneously inhibiting GTP binding and membrane association, it comprehensively disrupts dynamin function more effectively than single-mechanism inhibitors. This translates to potent blockade of endocytic pathways co-opted in viral infection and cancer progression. Furthermore, the pyrimidine scaffold offers superior synthetic flexibility compared to natural inhibitors like mycalolide B, enabling rational optimization of pharmacokinetic properties for therapeutic applications [1] [4].

Properties

Product Name

Pyrimidyn-7

IUPAC Name

2-N-[2-(dimethylamino)ethyl]-4-N-dodecyl-6-methylpyrimidine-2,4-diamine

Molecular Formula

C21H41N5

Molecular Weight

363.6 g/mol

InChI

InChI=1S/C21H41N5/c1-5-6-7-8-9-10-11-12-13-14-15-22-20-18-19(2)24-21(25-20)23-16-17-26(3)4/h18H,5-17H2,1-4H3,(H2,22,23,24,25)

InChI Key

CKRZZHPNUCLRBE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNC1=NC(=NC(=C1)C)NCCN(C)C

Canonical SMILES

CCCCCCCCCCCCNC1=NC(=NC(=C1)C)NCCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.